Emetine dihydrochloride
Overview
Description
Emetine is a natural alkaloid derived from the root of the ipecac plant, specifically from Psychotria ipecacuanha. It has been historically used as an anti-protozoal agent and an emetic (inducing vomiting). The compound is known for its potent biological activities, including antiviral, anticancer, and antiparasitic properties .
Mechanism of Action
Target of Action
Emetine Dihydrochloride primarily targets the 40S subunit of the ribosome in eukaryotic cells . It also interacts with adrenoreceptors and HIF-1 . In the context of viral infections, it has been found to interact with both virus-based and host-based targets .
Mode of Action
This compound inhibits protein synthesis by binding to the 40S ribosomal subunit and preventing translocation . This results in a decrease in the production of viral proteins . It also induces hypotension by blocking adrenoreceptors . In the context of viral infections, it disrupts the SARS-CoV-2 mRNA binding with eIF4E, decreasing viral RNA production and protein synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits DNA replication in the early S phase . It also inhibits HIF-1 activation by hypoxia . In the context of viral infections, it modulates the ERK/MNK1/eIF4E signaling pathway, a critical target for viral replication in host cells .
Pharmacokinetics
This compound exhibits a long half-life and preferential distribution to tissues over plasma . This leads to a significant increase in the concentration of the compound in the lungs, which is higher than the EC50 of the drug . It should be noted that emetine has some cardiotoxic effects that limit its use in high doses .
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces apoptosis in leukemia cells . It also exhibits antiviral activity against dengue virus infection and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . In the context of viral infections, it reduces inflammation through inhibitory activity against NF-κB .
Action Environment
The action of this compound can be influenced by environmental factors such as cell density . Its anti-HCMV activity decreases significantly in low-density cells, suggesting a mechanism involving cell cycle regulation .
Biochemical Analysis
Biochemical Properties
Emetine Dihydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This binding inhibits translocation, a crucial step in protein synthesis where the mRNA moves relative to the ribosome . The inhibition of protein synthesis by this compound is irreversible . When this compound is added to a suspension of cells, such as HeLa cells or reticulocytes, there is an increase in polyribosomes and a decrease in single ribosomes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits protein synthesis, which can lead to a decrease in the expression of certain proteins . This can have a profound effect on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to have antiviral activity against dengue virus infection and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 40S ribosomal subunit, which inhibits the translocation step of protein synthesis . This prevents the movement of the ribosome along the mRNA, effectively blocking protein synthesis . This compound can also interfere with DNA replication in the early S phase .
Temporal Effects in Laboratory Settings
This compound’s effects can change over time in laboratory settings. For instance, the inhibition of protein synthesis by this compound is irreversible
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study on Type 1 Diabetes Mellitus in mice, this compound significantly attenuated hyperglycemia, reduced TNF levels in the pancreas, and attenuated insulitis when administered at low doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits protein synthesis, which can impact various metabolic processes within the cell
Transport and Distribution
Given its ability to bind to the 40S ribosomal subunit, it is likely that it can be transported to wherever ribosomes are present within the cell . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well defined.
Subcellular Localization
The subcellular localization of this compound is likely to be wherever the ribosomes are located, given its mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
Emetine can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from the ipecac root, followed by purification processes. The chemical structure and stereochemistry of emetine were elucidated through chemical degradation experiments .
Industrial Production Methods
Industrial production of emetine typically involves the extraction from the ipecac root, followed by a series of purification steps to isolate the compound. The process includes solvent extraction, crystallization, and chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Emetine undergoes several types of chemical reactions, including:
Oxidation: Emetine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in emetine.
Substitution: Emetine can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving emetine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dehydroemetine, a compound with similar biological activities but fewer side effects .
Scientific Research Applications
Emetine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving protein synthesis inhibition and gene regulation.
Medicine: Investigated for its antiviral, anticancer, and antiparasitic properties. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Cephaeline: A desmethyl analog of emetine found in the ipecac root.
Dehydroemetine: A synthetic analog with similar anti-amoebic properties but fewer side effects.
Uniqueness
Emetine is unique due to its potent biological activities and its ability to inhibit protein synthesis at low concentrations. Its broad spectrum of activity against various pathogens and cancer cells makes it a valuable compound in scientific research and medicine .
Biological Activity
Emetine dihydrochloride, a potent alkaloid derived from the plant Cephaelis ipecacuanha, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, antiviral effects, and its role in inhibiting protein synthesis. This article outlines its mechanisms of action, relevant case studies, and research findings.
This compound exhibits several critical biological activities:
- Inhibition of Protein Synthesis : Emetine acts primarily by inhibiting ribosomal protein synthesis. It binds to the 40S ribosomal subunit, leading to a decrease in free ribosomes and an increase in polyribosomes, which disrupts normal protein synthesis processes in various cell types, including HeLa and CHO cells . This inhibition is dose-dependent and can be irreversible under certain conditions.
- Effects on Nucleic Acids : The compound also interferes with DNA and RNA synthesis. In HeLa cells, emetine has been shown to inhibit viral RNA synthesis, demonstrating its potential as an antiviral agent .
- Induction of Apoptosis : Emetine has been observed to induce apoptosis through mitochondrial pathways in Jurkat T-cells, characterized by phosphatidylserine exposure and DNA fragmentation .
- Antitumor Activity : Recent studies have indicated that emetine can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in non-small cell lung cancer (NSCLC). Emetine suppresses EGFR phosphorylation and expression, leading to reduced cancer cell viability and proliferation .
1. Emetine Myopathy
Two case reports detailed the effects of emetine in patients undergoing aversion therapy for alcohol dependence. Both patients developed proximal muscle weakness following treatment. Muscle biopsies revealed reversible changes indicative of myopathy, including Z-band streaming and mitochondrial loss . These findings highlight the compound's potential side effects when used therapeutically.
2. Radiation-Induced Lung Injury
A study demonstrated that this compound alleviates radiation-induced lung injury (RILI) by inhibiting epithelial-mesenchymal transition (EMT). The research showed that emetine reduced Smad3 phosphorylation and collagen deposition in lung tissues post-irradiation, suggesting a protective effect against RILI .
Research Findings
Emetine's biological activity has been extensively studied across various contexts:
- Antiviral Properties : Emetine has shown significant antiviral activity against coronaviruses such as SARS-CoV and MERS-CoV, with effective concentrations (EC50) as low as 0.014 μM against MERS-CoV. In high-throughput screenings, it demonstrated promising results for potential COVID-19 treatments .
- Tumor Suppression : In vitro studies indicated that emetine inhibits tumor growth by modulating key signaling pathways associated with cancer progression. It effectively reduced the viability of cancer cells resistant to standard therapies .
Summary Table of Biological Activities
Properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
Record name | (-)-Emetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Emetine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of emetine dihydrochloride?
A1: this compound primarily exerts its effects by inhibiting protein synthesis. It binds to the ribosomes of eukaryotic cells, specifically targeting the 40S subunit [, ]. This binding interferes with the translocation step of protein synthesis, effectively blocking the production of new proteins. [, , ].
Q2: How does this compound's inhibition of protein synthesis translate to its observed effects in various diseases?
A2: By inhibiting protein synthesis, this compound disrupts essential cellular processes required for cell survival and proliferation. In parasitic infections like amoebiasis, this leads to parasite death []. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit tumor growth [, , ]. In viral infections, it can interfere with viral replication [, ].
Q3: What are the downstream effects of this compound on cellular signaling pathways?
A4: Research indicates that this compound can influence various cellular signaling pathways. For example, it has been shown to inhibit epithelial-mesenchymal transition (EMT) by blocking the Smad3 signaling pathway, suggesting a potential role in mitigating radiation-induced lung injury []. In bladder cancer cells, this compound has been observed to preferentially inhibit HIF1α and HIF2α expression []. It can also regulate the alternative splicing of caspase 9, a crucial protein involved in apoptosis [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H40N2O4 · 2HCl, and its molecular weight is 553.58 g/mol.
Q5: Has any research explored the structure-activity relationship (SAR) of this compound?
A6: Yes, studies have investigated the SAR of this compound, particularly in the context of its antimalarial activity [, , ]. Researchers have synthesized and evaluated dehydroemetine, a synthetic analog. The (-)-R,S-dehydroemetine diastereomer displayed similar potency to this compound against Plasmodium falciparum, while the (-)-S,S-dehydroisoemetine isomer showed significantly reduced activity. This suggests that specific stereochemical features are crucial for its antimalarial activity [, , ].
Q6: What is known about the stability and formulation of this compound?
A7: this compound is known to be a relatively unstable compound, susceptible to degradation under certain conditions. Research is exploring strategies to enhance its stability, solubility, and bioavailability. One approach involves developing nanoparticle delivery systems. For instance, studies are investigating the use of lipid-based nanoparticles to encapsulate this compound, aiming to protect it from degradation and improve its delivery to target cells [].
Q7: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits relatively rapid absorption following intramuscular or subcutaneous administration. It undergoes widespread distribution throughout the body, accumulating in tissues such as the liver, kidneys, and lungs. It is primarily metabolized in the liver and excreted through the kidneys [].
Q8: What is the evidence for the efficacy of this compound in various disease models?
A9: this compound has shown efficacy in in vitro and in vivo models of amebiasis, demonstrating its ability to kill Entamoeba histolytica parasites [, ]. In preclinical cancer models, it has exhibited antitumor activity against bladder cancer, leukemia, and other cancer types [, , , , ]. Research on its antiviral activity against dengue virus and hantaviruses has also shown promising results in vitro [, ].
Q9: What are the major toxicological concerns associated with this compound?
A10: this compound is known for its potential toxicity, particularly its cardiotoxic effects [, ]. It can cause dose-dependent cardiac abnormalities, including arrhythmias and myocarditis. Its use has been associated with nausea and vomiting [, , ]. Careful monitoring and dose adjustments are crucial to mitigate its toxic effects.
Q10: What are the potential applications of drug delivery and targeting strategies for this compound?
A11: Drug delivery systems like nanoparticles hold promise for enhancing the therapeutic index of this compound by improving its delivery to target tissues and reducing off-target effects []. This could be particularly beneficial for applications like cancer therapy, where targeted delivery can enhance efficacy and minimize systemic toxicity [].
Q11: Is there any research on biomarkers for predicting this compound's efficacy or toxicity?
A12: While research on biomarkers specific to this compound is limited, some studies suggest potential candidates. For instance, investigating the expression levels of specific microRNAs, like miR-106b, could provide insights into the prognosis of bladder cancers treated with this compound [].
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